molecular formula C17H16N2O3S3 B2791681 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1226459-14-8

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2791681
CAS No.: 1226459-14-8
M. Wt: 392.51
InChI Key: XDIXLJQRVGEROR-UHFFFAOYSA-N
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Description

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multistep organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthetic routes that are optimized for yield and efficiency. The Paal–Knorr synthesis is another method used for the industrial production of thiophene derivatives. This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide .

Chemical Reactions Analysis

Types of Reactions

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific structural features and the presence of both sulfonyl and thiophene groups.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-19(25(21,22)14-7-3-2-4-8-14)15-9-11-24-16(15)17(20)18-12-13-6-5-10-23-13/h2-11H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIXLJQRVGEROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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